(R)-Vanzacaftor

CFTR correction potency F508del

(R)-Vanzacaftor (CAS 2374124-48-6, synonym (R)-VX-121) is the R-enantiomer of vanzacaftor, a next-generation CFTR corrector developed for use in triple combination therapy (Alyftrek™) for cystic fibrosis. The compound has molecular formula C₃₂H₃₉N₇O₄S and molecular weight 617.76 g/mol.

Molecular Formula C32H39N7O4S
Molecular Weight 617.8 g/mol
Cat. No. B12380368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Vanzacaftor
Molecular FormulaC32H39N7O4S
Molecular Weight617.8 g/mol
Structural Identifiers
SMILESCC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C
InChIInChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m1/s1
InChIKeyVCSUIBJKYCVWNF-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Vanzacaftor: CFTR Corrector (R)-Enantiomer for Cystic Fibrosis Research and Procurement


(R)-Vanzacaftor (CAS 2374124-48-6, synonym (R)-VX-121) is the R-enantiomer of vanzacaftor, a next-generation CFTR corrector developed for use in triple combination therapy (Alyftrek™) for cystic fibrosis. [1] The compound has molecular formula C₃₂H₃₉N₇O₄S and molecular weight 617.76 g/mol. [2] As a stereospecific modulator, (R)-Vanzacaftor exhibits a distinct pharmacological profile from its S-enantiomer (the CFTR-correcting form used clinically), demonstrating selective BKCa channel potentiation without CFTR correction or potentiation. [3]

Why (R)-Vanzacaftor Cannot Be Substituted with Generic CFTR Modulators


Generic substitution between CFTR modulators is scientifically unsound due to fundamental differences in binding site occupancy, stereospecificity, and pharmacological profile. Vanzacaftor binds to a distinct site on CFTR that is non-overlapping with tezacaftor's binding site, enabling additive corrector effects when combined. [1] Moreover, stereochemistry is critical: the S-enantiomer corrects F508del CFTR trafficking while the R-enantiomer fails to increase CFTR-mediated chloride current, instead selectively potentiating BKCa channels. [2] Substitution with earlier correctors (lumacaftor, tezacaftor) or alternative enantiomers would alter both CFTR functional rescue and off-target channel modulation, with implications for efficacy and safety profiles in experimental systems. [3]

(R)-Vanzacaftor Quantitative Differentiation Evidence: Comparative Data vs. Elexacaftor, S-Vanzacaftor, and Other CFTR Modulators


EC₅₀ Comparison: Vanzacaftor Shows 2.1-Fold Higher Potency Than Elexacaftor in F508del CFTR Correcting Activity

In a direct head-to-head comparison using HEK-293 cells stably expressing F508del CFTR, vanzacaftor demonstrated an EC₅₀ of 2.6 µM compared to 5.5 µM for elexacaftor, representing a 2.1-fold greater potency in correcting the F508del CFTR processing defect. [1]

CFTR correction potency F508del EC₅₀ elexacaftor

CFTR Protein Maturation: Vanzacaftor Increases Mature CFTR (Band C) 5-Fold More Than Elexacaftor at Equal Concentration

At an equal concentration of 3 µM, vanzacaftor increased the abundance of mature CFTR (Band C, normalized to calnexin loading control) by approximately 5 times more than elexacaftor in HEK-293 cells expressing F508del CFTR. [1] Despite this superior protein maturation, maximal CFTR channel activity achieved at 3 µM was similar between the two compounds. [1]

CFTR maturation Band C protein trafficking elexacaftor F508del

Enantioselective Pharmacology: (R)-Vanzacaftor Lacks CFTR Correction Activity While Retaining BKCa Potentiation

In Fisher rat thyroid (FRT) cells expressing F508del CFTR, (R)-vanzacaftor failed to increase forskolin-stimulated transepithelial chloride current, whereas S-vanzacaftor demonstrated CFTR correction activity. [1] Both enantiomers potentiated BKCa channels in primary human bronchial epithelial cells and produced paxilline-sensitive vasodilation in mouse mesenteric arteries. [1] (R)-vanzacaftor competitively inhibited S-vanzacaftor-mediated CFTR correction, confirming CFTR binding without functional correction. [1]

stereoselectivity BKCa channel enantiomer CFTR off-target

In Vitro CFTR Functional Rescue: VAN/TEZ/IVA Achieves 67% of Wild-Type Activity vs. 45% with ELX/TEZ/IVA in Primary Nasal Epithelial Cells

In primary human nasal epithelial cells (HNECs) from F508del/F508del cystic fibrosis patients, pretreatment with vanzacaftor/tezacaftor followed by ivacaftor stimulation restored CFTR-mediated chloride current to 67% of wild-type levels, compared to 45% restoration with elexacaftor/tezacaftor/ivacaftor pretreatment. [1] This represents a 22 percentage-point absolute improvement (49% relative improvement) in CFTR functional rescue. [1]

CFTR function Ussing chamber nasal epithelial cells triple combination F508del

Extended Half-Life: Vanzacaftor Exhibits 92.8-Hour Terminal Half-Life Enabling Once-Daily Dosing in Triple Combination Therapy

Vanzacaftor demonstrates an effective terminal half-life of 92.8 hours (3.9 days) in humans, with an apparent clearance of 1.34 L/h. [1] In rat pharmacokinetic studies, vanzacaftor exhibited a half-life of 72 hours, compared to 48 hours for tezacaftor and 12 hours for deutivacaftor. [2] This extended half-life supports once-daily dosing in the FDA-approved Alyftrek™ triple combination regimen. [3]

pharmacokinetics half-life clearance once-daily dosing triple combination

Sweat Chloride Reduction: VTD Triple Combination Achieves 8.59 mmol/L Greater Reduction Than ETI in Network Meta-Analysis

A network meta-analysis of 13 randomized controlled trials in patients ≥12 years with at least one F508del CFTR allele demonstrated a statistically significant difference in sweat chloride reduction favoring vanzacaftor/tezacaftor/deutivacaftor (VTD) over elexacaftor/tezacaftor/ivacaftor (ETI), with a mean difference of -8.59 mmol/L (95% CI: -15.53, -1.65). [1] VTD ranked first in overall P-score ranking among evaluated CFTR modulator regimens. [1]

sweat chloride network meta-analysis CFTR function VTD ETI

(R)-Vanzacaftor Research Applications: Recommended Experimental Use Cases Based on Differentiated Properties


CFTR Correcting Activity Assays Requiring Higher Potency Than Elexacaftor

For F508del CFTR correction assays in HEK-293 or comparable heterologous expression systems, vanzacaftor demonstrates a 2.1-fold lower EC₅₀ (2.6 µM vs. 5.5 µM) than elexacaftor. [1] This higher potency enables lower working concentrations, reducing solvent exposure and minimizing potential off-target effects in sensitive cellular assays. The compound is particularly suitable for concentration-response studies examining CFTR processing and maturation endpoints. [1]

Selective BKCa Channel Potentiation Independent of CFTR Modulation

(R)-Vanzacaftor uniquely potentiates BKCa channels without correcting or potentiating CFTR, in contrast to S-vanzacaftor which exhibits both activities. [2] This enantioselective pharmacology makes (R)-vanzacaftor an ideal tool compound for: (1) investigating BKCa channel physiology in vascular smooth muscle or neuronal preparations without confounding CFTR effects; (2) serving as a CFTR-inactive negative control in CFTR correction assays where S-vanzacaftor is the active comparator. [2]

Primary Airway Epithelial Models Requiring Maximal CFTR Functional Restoration

In F508del/F508del primary human nasal epithelial cells (HNECs) cultured at air-liquid interface, the vanzacaftor/tezacaftor/ivacaftor combination restores CFTR-mediated chloride current to 67% of wild-type levels, compared to 45% with elexacaftor/tezacaftor/ivacaftor. [3] This 22-percentage-point absolute improvement makes the vanzacaftor-containing combination the preferred choice for Ussing chamber studies requiring near-wild-type CFTR functional rescue in patient-derived airway epithelia. [3]

Pharmacokinetic and Metabolism Studies Requiring Long Half-Life CFTR Corrector

Vanzacaftor's extended 92.8-hour human half-life and low apparent clearance (1.34 L/h) make it a suitable candidate for in vivo PK/PD studies requiring sustained target engagement with once-daily dosing. [4] In rat models, vanzacaftor demonstrates a 72-hour half-life—substantially longer than co-administered tezacaftor (48 h) and deutivacaftor (12 h). [5] This property supports experimental designs evaluating chronic CFTR modulation with minimal plasma concentration fluctuation. [4]

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